5,7-dinitro-N-(4-phenoxyphenyl)-2,1,3-benzoxadiazol-4-amine
Description
5,7-dinitro-N-(4-phenoxyphenyl)-2,1,3-benzoxadiazol-4-amine is a synthetic organic compound that belongs to the class of benzoxadiazoles. These compounds are known for their diverse applications in various fields, including chemistry, biology, and materials science. The presence of nitro groups and phenoxyphenyl moieties in its structure suggests potential utility in various chemical reactions and applications.
Properties
IUPAC Name |
5,7-dinitro-N-(4-phenoxyphenyl)-2,1,3-benzoxadiazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11N5O6/c24-22(25)14-10-15(23(26)27)17-18(21-29-20-17)16(14)19-11-6-8-13(9-7-11)28-12-4-2-1-3-5-12/h1-10,19H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPUSHPXDJXMAKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC3=C(C=C(C4=NON=C34)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11N5O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-dinitro-N-(4-phenoxyphenyl)-2,1,3-benzoxadiazol-4-amine typically involves multiple steps, starting from readily available precursors. A common synthetic route might include:
Nitration: Introduction of nitro groups into a benzoxadiazole precursor.
Amination: Reaction of the nitrated intermediate with an amine to form the desired compound.
Phenoxyphenyl Substitution: Introduction of the phenoxyphenyl group through a substitution reaction.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5,7-dinitro-N-(4-phenoxyphenyl)-2,1,3-benzoxadiazol-4-amine can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The phenoxyphenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C), tin(II) chloride (SnCl2).
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted benzoxadiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a fluorescent probe due to the benzoxadiazole core.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 5,7-dinitro-N-(4-phenoxyphenyl)-2,1,3-benzoxadiazol-4-amine would depend on its specific application. For instance:
Fluorescent Probe: The compound might interact with specific biomolecules, leading to fluorescence emission.
Pharmacological Agent: It might interact with specific molecular targets, such as enzymes or receptors, to exert its effects.
Comparison with Similar Compounds
Similar Compounds
2,1,3-Benzoxadiazole: The parent compound, known for its fluorescent properties.
4-Amino-2,1,3-benzoxadiazole: A derivative with an amino group, used in various chemical applications.
5,7-Dinitro-2,1,3-benzoxadiazole: A compound with similar nitro groups, used in different chemical reactions.
Uniqueness
5,7-dinitro-N-(4-phenoxyphenyl)-2,1,3-benzoxadiazol-4-amine is unique due to the combination of nitro groups, phenoxyphenyl moiety, and benzoxadiazole core, which imparts distinct chemical and physical properties, making it suitable for specific applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
